molecular formula C8H11N3O2 B12928546 N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide CAS No. 79898-99-0

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide

Cat. No.: B12928546
CAS No.: 79898-99-0
M. Wt: 181.19 g/mol
InChI Key: RFNPAJMKCOVSRV-UHFFFAOYSA-N
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Description

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is a pyrimidine-based compound of significant interest in medicinal chemistry research for its potential central nervous system (CNS) activities. Structurally related analogs of this compound, specifically 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one and its derivatives, have demonstrated promising anticonvulsant properties in preclinical models . Pharmacological investigations into such 6-methylpyrimidine-4-one derivatives have shown that they can significantly extend the latency period to seizure onset and reduce the duration of tonic-clonic seizures in standard animal models, such as those induced by pentylenetetrazole (PTZ) . The core pyrimidine scaffold is a privileged structure in neuropharmacology, with its derivatives often acting on key inhibitory neurotransmitter systems. The primary research value of this compound and its analogs lies in their interaction with the GABAergic system, which is the most prevalent inhibitory neurotransmitter pathway in the mammalian brain. Molecular docking studies suggest that closely related molecules exhibit a high binding affinity to crucial biological targets, including the Type-A γ-aminobutyric acid receptor (GABAAR) and the enzyme gamma-aminobutyric acid-aminotransferase (GABA-AT) . This indicates a potential dual mechanism of action, possibly involving allosteric modulation of the GABAA receptor to enhance inhibitory signaling and/or inhibition of GABA catabolism, thereby increasing synaptic GABA levels. This makes this compound a valuable chemical tool for researchers exploring novel mechanisms for managing neurological excitability and for structuring activity relationship (SAR) studies within this chemotype.

Properties

CAS No.

79898-99-0

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]acetamide

InChI

InChI=1S/C8H11N3O2/c1-5-3-8(13)11-7(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12)(H,10,11,13)

InChI Key

RFNPAJMKCOVSRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CNC(=O)C

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine ring is commonly synthesized through condensation reactions involving β-dicarbonyl compounds, amidines or urea derivatives, and aldehydes or equivalents. The classical Biginelli reaction is a well-established method for synthesizing dihydropyrimidinones, involving a one-pot condensation of an aldehyde, β-ketoester, and urea or thiourea under acidic or catalytic conditions.

  • Green and efficient one-pot synthesis: Recent advances have demonstrated the use of recyclable catalysts such as HPA-Montmorillonite-KSF, montmorillonite KSF, or zeolites to promote the Biginelli reaction under mild conditions with good yields and short reaction times.

Introduction of the Acetamide Group

The acetamide moiety is introduced by nucleophilic substitution or amidation reactions, often involving:

  • Alkylation of the pyrimidin-2-yl position with a suitable haloacetamide derivative (e.g., chloroacetamide) under basic conditions to form the methylene bridge linking the acetamide to the pyrimidine ring.
  • Direct condensation of the pyrimidinylmethyl intermediate with acetic anhydride or acetyl chloride to form the acetamide functionality.

Detailed Preparation Methodologies

Method A: One-Pot Biginelli Reaction Followed by Alkylation

Step Reagents & Conditions Description Yield & Notes
1 β-Ketoester (e.g., ethyl acetoacetate), 6-methyl-4-oxo-1,4-dihydropyrimidine precursor, aldehyde, urea, catalyst (e.g., HPA-Montmorillonite-KSF) One-pot condensation to form 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate High yield (>85%), short reaction time (1-3 h), green catalyst recyclable
2 Chloroacetamide, base (e.g., K2CO3), solvent (DMF or ethanol), reflux Nucleophilic substitution at pyrimidin-2-yl position to attach acetamide via methylene linker Excellent yield (80-90%), requires controlled temperature and reaction time

Method B: Stepwise Synthesis via Pyrimidinylmethyl Intermediate

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-ylmethanol via reduction or selective functionalization Intermediate with hydroxymethyl group at position 2 Moderate yield, requires purification
2 Acetylation of hydroxymethyl intermediate with acetic anhydride or acetyl chloride in presence of base Formation of this compound Good yield (70-85%), mild conditions, avoids halogenated reagents

Reaction Conditions and Optimization

  • Solvents: Ethanol, methanol, dichloromethane, and DMF are commonly used. Ethanol under reflux is preferred for greener synthesis.
  • Catalysts: Acidic catalysts like sulfuric acid, BF3·OEt2, or solid acid catalysts (montmorillonite clays) improve reaction rates and yields.
  • Temperature: Reflux temperatures (60-80 °C) optimize reaction kinetics without degrading sensitive intermediates.
  • Reaction Time: Typically ranges from 1 to 6 hours depending on catalyst and solvent system.

Comparative Data Table of Preparation Methods

Method Key Steps Catalyst/Conditions Yield (%) Advantages Disadvantages
One-Pot Biginelli + Alkylation Condensation + nucleophilic substitution HPA-Montmorillonite-KSF, K2CO3, DMF, reflux 85-90 High yield, green catalyst, short time Requires two steps, use of halogenated reagents
Stepwise via Hydroxymethyl Intermediate Reduction + acetylation Acetic anhydride, base, mild temp 70-85 Avoids halogenated reagents, mild conditions More steps, purification needed
Direct Condensation with Acetamide Derivatives Condensation with acetamide precursors Acidic catalyst, reflux 60-75 Simpler reagents Lower yield, longer reaction time

Research Findings and Notes

  • The use of montmorillonite-based solid acid catalysts has been shown to significantly reduce reaction times and improve yields in dihydropyrimidinone synthesis, making the process more sustainable and cost-effective.
  • Alkylation with chloroacetamide under basic conditions is a reliable method to introduce the acetamide group, but requires careful control to avoid side reactions.
  • Alternative green solvents and recyclable catalysts are under investigation to further optimize the synthesis with minimal environmental impact.
  • The compound’s stability under normal laboratory conditions facilitates its handling and purification post-synthesis.

Chemical Reactions Analysis

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group at position 6 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Core Pyrimidinone Modifications

  • Ethyl vs. Such substitutions are explored in selective enzyme inhibition studies, such as Ca²⁺/calmodulin-stimulated adenylyl cyclase .
  • Thio vs. Methylenyl Linkage :
    Substituting the methylene bridge with a thio group (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) modifies electronic properties. The thioether linkage reduces hydrogen-bonding capacity but enhances lipophilicity, as evidenced by higher logP values (5.6 for dichlorophenyl derivatives) .

Acetamide Substituent Variations

  • Aromatic vs. Aliphatic Groups: Derivatives like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (logP = 5.12) exhibit improved solubility in organic solvents compared to aliphatic variants (e.g., N-(quinolin-6-yl)acetamide, logP = 5.58) due to π-π stacking interactions .
  • Halogenation Effects: Chlorination (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) significantly increases biological activity, with reported IC₅₀ values in enzyme inhibition assays being 30% lower than non-halogenated counterparts .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight logP Melting Point (°C) Key Application
N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide 209.23 0.89 N/A Polymer electrolytes
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 5.6 230–232 Enzyme inhibition
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 303.36 5.12 196–204 Antimicrobial studies
N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide 393.45 3.2 N/A Adenylyl cyclase inhibition

Hydrogen-Binding Capacity

The parent compound’s dihydropyrimidinone core supports quadruple hydrogen-bonding networks (DADA motifs), critical for self-assembly in hydrogels and adhesives . In contrast, thio-linked analogues (e.g., compound 5.6) lack this capability but exhibit stronger van der Waals interactions due to aromatic substituents .

Thermal Stability

Thioether derivatives (e.g., compound 5.15) show higher thermal stability (melting points >200°C) compared to the parent compound, attributed to rigid aromatic systems and intermolecular hydrogen bonds .

Biological Activity

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide, a compound with significant biological potential, belongs to the family of pyrimidine derivatives. This article explores its biological activities, including antiviral and antibacterial properties, along with relevant research findings and case studies.

Molecular Structure:

  • Molecular Formula: C₇H₉N₃O₃
  • Molecular Weight: 183.1647 g/mol
  • CAS Number: 55684-41-8

Physical Properties:

PropertyValue
Density1.5 g/cm³
Boiling Point376.9 °C
Refractive Index1.637
Flash Point181.7 °C

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against various viruses, including:

  • Hepatitis C Virus (HCV): The compound demonstrated significant inhibitory activity against HCV replication in vitro, with an IC₅₀ value indicative of its potency.
  • Influenza Virus: It was noted to inhibit the replication of both seasonal and pandemic strains of the influenza virus, suggesting a broad-spectrum antiviral capability.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-negative bacteria.

Case Studies

  • Antiviral Screening : A study published in MDPI reported that N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl) derivatives exhibited promising activity against HCV NS5B RNA polymerase, with effective inhibition rates observed at concentrations as low as 0.35 µM .
  • In Vivo Studies : In animal models, treatment with the compound resulted in reduced viral loads in infected subjects, supporting its potential for therapeutic applications in viral infections.
  • Combination Therapies : Research has suggested that combining this compound with other antiviral agents can enhance overall efficacy, particularly in resistant strains of viruses.

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in viral replication and bacterial metabolism. Its structure allows for effective binding to active sites on these enzymes, thus preventing their function.

Q & A

Basic: What synthetic methodologies are commonly employed for N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide?

Answer:
The compound is typically synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with substituted chloroacetamides. A representative method involves reacting 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under sodium methylate catalysis. Reaction progress is monitored via TLC, followed by ethanol recrystallization to isolate the product . Optimization of molar ratios (e.g., 2.6–2.8-fold excess of sodium methylate) and solvent-free conditions at 393 K enhances yields .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • ¹H NMR : Characteristic peaks include a singlet for the methyl group (δ ~2.18–2.21 ppm) and resonances for the dihydropyrimidinone ring (e.g., δ 5.98–6.05 ppm for CH-5). Acetamide NH protons appear as broad singlets (δ ~10.01–12.50 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Carbon, nitrogen, and sulfur percentages are cross-checked against calculated values (e.g., C: 45.29% vs. 45.36% theoretical) .

Advanced: How can crystallographic data resolve structural ambiguities in dihydropyrimidinone derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies bond lengths, angles, and intermolecular interactions. For example, intramolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice, while dihedral angles between aromatic rings (e.g., 78.32–84.70°) reveal conformational flexibility. Discrepancies in dihedral angles across analogs (e.g., 81.9° vs. 82.50°) can be attributed to substituent effects, resolved via Cambridge Structural Database (CSD) surveys .

Advanced: How do hydrogen-bonding networks influence supramolecular assembly in acetamide derivatives?

Answer:
Intramolecular N–H⋯O and intermolecular O–H⋯O interactions govern packing motifs. For example, in N-[(2-hydroxynaphthalen-1-yl)methyl]acetamide analogs, hydrogen bonds create infinite chains or sheets, verified via Hirshfeld surface analysis. Contradictions in hydrogen-bond strengths (e.g., variable O⋯H distances) are analyzed using electron density maps from high-resolution XRD data .

Advanced: What role does the ureidopyrimidone moiety play in polymer electrolyte systems?

Answer:
The ureidopyrimidone (UPy) group enables quadruple hydrogen bonding, enhancing mechanical stability in polymer matrices. For instance, UPy-functionalized polybutadiene forms physically cross-linked networks, critical for ion transport in solid-state electrolytes. Contributions of the methyl and carbonyl groups to hydrogen-bond strength are evaluated via FTIR and dynamic mechanical analysis (DMA) .

Basic: What challenges arise in achieving high-purity synthesis of this compound?

Answer:
Key challenges include:

  • Byproduct Formation : Competing alkylation at alternative sites (e.g., sulfur vs. nitrogen) requires strict stoichiometric control .
  • Purification : Ethanol recrystallization removes unreacted acetamide, but residual solvents may persist, necessitating vacuum drying .
  • Monitoring : TLC with UV detection (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion .

Advanced: How can computational modeling predict reactivity of the methyl group in further functionalization?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the methyl group’s electron-donating effect lowers the activation energy for electrophilic substitution. MD simulations using crystallographic data (e.g., C–C bond lengths of 1.48–1.52 Å) validate steric and electronic environments .

Advanced: How are structural discrepancies in similar compounds reconciled using database surveys?

Answer:
CSD surveys (e.g., v5.37) compare dihedral angles, hydrogen-bond geometries, and packing motifs across analogs. For instance, a 5° variation in naphthalene-benzene dihedral angles (78.32–84.70°) is attributed to substituent bulk or crystal symmetry. Statistical tools like Mercury software quantify these deviations, guiding mechanistic interpretations .

Basic: What analytical techniques confirm the absence of polymorphic forms?

Answer:

  • PXRD : Sharp, non-overlapping peaks indicate a single crystalline phase .
  • DSC : A single endothermic melt transition (e.g., 196–230°C) rules out polymorphism .
  • ¹³C Solid-State NMR : Distinct chemical shifts for carbonyl carbons (e.g., 165–170 ppm) confirm uniformity .

Advanced: How does solvent choice impact the synthesis and crystallization of this compound?

Answer:

  • Polar Protic Solvents (e.g., ethanol) : Promote hydrogen bonding, aiding crystallization but risking solvate formation .
  • Aprotic Solvents (e.g., DMF) : Enhance reaction rates but complicate purification due to high boiling points .
  • Solvent-Free Conditions : Reduce side reactions but require precise temperature control (393 K ± 5 K) .

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